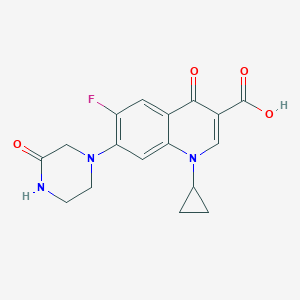

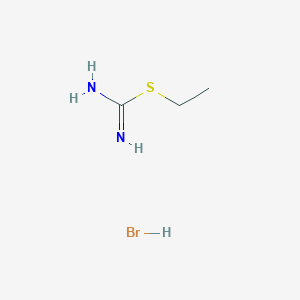

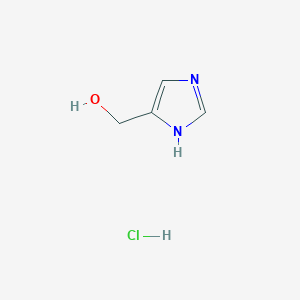

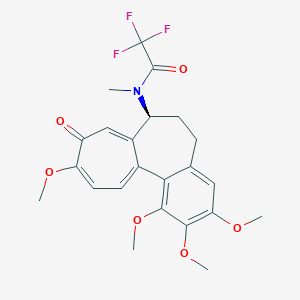

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one has been explored through different methodologies, highlighting the versatility of its preparation. For instance, Wu Ze-b (2014) reported its synthesis using a catalyst of solid super acid (SO42-/ ZrO2-SiO2) in ethanol with aromatic aldehydes, acetylacetone, and urea through refluxing, achieving a yield of 73.9% under mild conditions and short reaction time (Wu Ze-b, 2014). Similarly, Li Gong-chun (2010) utilized sulfamic acid as a catalyst under similar conditions to achieve a yield of 76.0%, highlighting the Biginelli condensation as a key reaction mechanism (Li Gong-chun, 2010).

Molecular Structure Analysis

The molecular structure of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one and its derivatives has been extensively studied using X-ray diffraction techniques. Gurskaya et al. (2003) conducted X-ray diffraction studies to analyze the conformational features of similar compounds, finding a dependency of the tetrahydropyrimidine ring's conformation on the orientation of the substituent at the C(4) atom (Gurskaya, Zavodnik, & Shutalev, 2003).

Chemical Reactions and Properties

The chemical reactions and properties of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one involve its utilization as a precursor for further chemical transformations. For example, Komkov et al. (2021) developed methods for synthesizing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives from 5-acetyl-4-aminopyrimidines, showcasing its versatility in forming complex heterocyclic compounds (Komkov, Kozlov, Dmitrenok, Kolotyrkina, Minyaev, & Zavarzin, 2021).

Physical Properties Analysis

The physical properties of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one include its melting point, solubility, and crystal structure, which are crucial for its application in various fields. However, specific detailed studies on the physical properties of this compound are limited in the literature provided.

Chemical Properties Analysis

The chemical properties of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one, including its reactivity, stability, and interaction with other chemical entities, are fundamental for its application in synthesis and drug design. Mamarakhmonov et al. (2003) investigated the relative stability and reaction centers for electrophilic attack of similar compounds, providing insights into its chemical behavior (Mamarakhmonov, Belen’kii, Chuvylkin, & Shakhidoyatov, 2003).

Wissenschaftliche Forschungsanwendungen

Bioorganic Chemistry

- Application Summary : The compound “5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one” has been synthesized and used as a potential antimicrobial and anti-inflammatory agent .

- Methods of Application : The synthesis of this compound was achieved by a one-pot three-component synthesis using CaCl2 in refluxing EtOH. The synthesized compound was then utilized to create a new series of 5-pyrazolyl, isoxazolyl, and pyrimidinyl derivatives .

- Results or Outcomes : The synthesized compounds were evaluated for their antibacterial and antifungal activity against various strains of bacteria and fungi. Some of the synthesized compounds were also evaluated for their anti-inflammatory activity using the carrageenan induced paw oedema test in rats, with indomethacin used as the reference drug .

Corrosion Inhibition

- Application Summary : This compound has been studied as a potential corrosion inhibitor for mild steel in 1M hydrochloric acid solution .

- Methods of Application : Molecular dynamics (MD) simulations and quantum chemical calculations were used to study the adsorption and the corrosion inhibition of this compound on Fe(0 0 1) surface in pure water and 1 M hydrochloric acid solution .

- Results or Outcomes : The MD simulation results indicate that the molecule is inclined to adsorb on the Fe(0 0 1) surface, and the heterocyclic rings of the molecules are parallel to the Fe surface, while the benzene rings of the molecule point out to the aqueous side . The quantum calculations demonstrate that this compound has the lower ELUMO, the smaller energy gap ΔE, and the largest dipole moment μ, which suggest it will interact with Fe atoms more actively .

Material Science

- Application Summary : Dihydropyrimidine derivatives, including “5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one”, have been exploited as design elements in the development of functional materials such as polymers , adhesive , dyes .

- Methods of Application : The specific methods of application in material science can vary widely depending on the specific type of material being developed. Typically, these compounds are incorporated into the material during the synthesis process .

- Results or Outcomes : The specific outcomes can also vary widely, but in general, the incorporation of these compounds into materials can enhance certain properties of the materials, such as their mechanical strength, thermal stability, or chemical resistance .

Antiviral and Antitumor Activity

- Application Summary : The 3,4-dihydropyrimidine derivatives, including “5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one”, have been ascribed to a broad range of biological effects, including antiviral and antitumor activities .

- Methods of Application : The specific methods of application in this field can vary widely depending on the specific type of virus or tumor being targeted. Typically, these compounds are incorporated into the treatment regimen during the synthesis process .

- Results or Outcomes : The specific outcomes can also vary widely, but in general, the incorporation of these compounds into treatments can enhance certain properties of the treatments, such as their effectiveness against certain viruses or tumors .

Antihypertensive Agents

- Application Summary : Appropriately functionalized 3,4-dihydropyrimidine derivatives have emerged as orally active antihypertensive agents .

- Methods of Application : These compounds are typically administered orally as part of a treatment regimen for hypertension .

- Results or Outcomes : The specific outcomes can vary, but in general, these compounds have been found to be effective in reducing blood pressure in patients with hypertension .

Calcium Channel Blockers

- Application Summary : A number of functionalized 3,4-dihydropyrimidine derivatives have been found to be potent calcium channel blockers .

- Methods of Application : These compounds are typically administered as part of a treatment regimen for conditions that can benefit from the blocking of calcium channels, such as certain heart conditions .

- Results or Outcomes : The specific outcomes can vary, but in general, these compounds have been found to be effective in blocking calcium channels, which can have beneficial effects in the treatment of certain conditions .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBCLYQJIRLJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343840 | |

| Record name | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one | |

CAS RN |

25652-50-0 | |

| Record name | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYL-6-METHYL-4-PHENYL-3,4-DIHYDRO-1H-PYRIMIDIN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)

![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)